Lipophilicity (XLogP) Comparison: 6-yl Target Compound vs. Propionamide Analog
The target compound exhibits an XLogP3-AA of 3.8, which is 1.4 log units higher than the propionamide analog (XLogP = 2.4) lacking the terminal phenyl ring [1][2]. This difference reflects the contribution of the phenylpropanamide side chain to overall lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 |
| Comparator Or Baseline | N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propionamide (CAS 941871-12-1): XLogP3-AA = 2.4 |
| Quantified Difference | ΔXLogP = +1.4 (58% increase relative to comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
A 1.4 log unit increase in XLogP predicts substantially higher membrane permeability and tissue distribution, making the target compound more suitable for intracellular target engagement or CNS penetration studies compared to the truncated analog.
- [1] PubChem Compound Summary for CID 7498618, Computed Properties section. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 7656609, Computed Properties section. National Center for Biotechnology Information (2026). View Source
